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molecular formula C14H8F3NO B8571600 4-(4-(Trifluoromethyl)phenoxy)benzonitrile

4-(4-(Trifluoromethyl)phenoxy)benzonitrile

Cat. No. B8571600
M. Wt: 263.21 g/mol
InChI Key: AZPXIEXEOGKUJU-UHFFFAOYSA-N
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Patent
US09045442B2

Procedure details

To dried trifluoro-p-cresol (531 mg, 3.27 mmol), copper(I) iodide (83 mg, 0.4 mmol), cesium carbonate (1.42 g, 4.36 mmol), 4-iodobenzonitrile (500 mg, 2.18 mmol) and N,N-dimethylglycine hydrochloride (91 mg, 0.65 mmol) under nitrogen was added degassed 1,4-dioxane (10.0 mL). The whole mixture was heated at 90° C. for 140 hours. The cooled mixture was partitioned between ethyl acetate (50 mL) and water (50 mL). The organic layer was separated and the aqueous layer was extracted with ethyl acetate (2×50 mL). The organic layers were combined and washed with brine (100 mL) and dried with Na2SO4 and concentrated in vacuo. The crude liquid was placed on a silica gel column and purified CH2Cl2/Hex (1:8→1:4) and then was recrystallized with hot hexane to give the product as white crystals (286 mg, 50%). 1H NMR (500 MHz, CDCL3) δ(ppm): 7.08 (1H, d, J=8.4 Hz), 7.15 (1H, d, J=8.8 Hz), 7.66 (1H, d, J=8.4 Hz), 7.67 (1H, d, J=8.8 Hz). 13C NMR (125 MHz, CDCL3) δ(ppm): 107.4, 118.7, 119.1 (CH), 120.0 (CH), 122.9, 125.1, 127.0 (1C, q, J=32.5 Hz), 127.3, 127.8 (2CH, q, J=3.8 Hz), 134.5 (CH), 158.2, 160.4. 19F (282 MHz, CDCL3) δ(ppm): −62.05 (3F, s). MS (FAB+): 264 (MH+). HRMS for C14H8F3NO (MH+): calculated: 264.0636; found 264.0621.
Quantity
531 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
91 mg
Type
reactant
Reaction Step One
Name
copper(I) iodide
Quantity
83 mg
Type
catalyst
Reaction Step One
Yield
50%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[CH:5][C:6]([OH:9])=[CH:7][CH:8]=1.C(=O)([O-])[O-].[Cs+].[Cs+].I[C:19]1[CH:26]=[CH:25][C:22]([C:23]#[N:24])=[CH:21][CH:20]=1.Cl.CN(C)CC(O)=O>[Cu]I>[F:1][C:2]([F:10])([F:11])[C:3]1[CH:4]=[CH:5][C:6]([O:9][C:19]2[CH:26]=[CH:25][C:22]([C:23]#[N:24])=[CH:21][CH:20]=2)=[CH:7][CH:8]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
531 mg
Type
reactant
Smiles
FC(C=1C=CC(=CC1)O)(F)F
Name
cesium carbonate
Quantity
1.42 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
500 mg
Type
reactant
Smiles
IC1=CC=C(C#N)C=C1
Name
Quantity
91 mg
Type
reactant
Smiles
Cl.CN(CC(=O)O)C
Name
copper(I) iodide
Quantity
83 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed 1,4-dioxane (10.0 mL)
CUSTOM
Type
CUSTOM
Details
The cooled mixture was partitioned between ethyl acetate (50 mL) and water (50 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (2×50 mL)
WASH
Type
WASH
Details
washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified CH2Cl2/Hex (1:8→1:4)
CUSTOM
Type
CUSTOM
Details
was recrystallized with hot hexane

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(OC2=CC=C(C#N)C=C2)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 286 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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